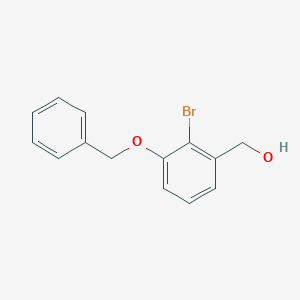

(3-(Benzyloxy)-2-bromophenyl)methanol

CAS No.:

Cat. No.: VC13775943

Molecular Formula: C14H13BrO2

Molecular Weight: 293.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H13BrO2 |

|---|---|

| Molecular Weight | 293.15 g/mol |

| IUPAC Name | (2-bromo-3-phenylmethoxyphenyl)methanol |

| Standard InChI | InChI=1S/C14H13BrO2/c15-14-12(9-16)7-4-8-13(14)17-10-11-5-2-1-3-6-11/h1-8,16H,9-10H2 |

| Standard InChI Key | CUYVKVMYMVIBDZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2Br)CO |

| Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2Br)CO |

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

(3-(Benzyloxy)-2-bromophenyl)methanol (CAS: 158585-00-3) has the molecular formula C₁₄H₁₃BrO₂ and a molar mass of 293.15 g/mol. Its IUPAC name, (2-bromo-3-phenylmethoxyphenyl)methanol, reflects the substitution pattern:

-

A bromine atom at position 2 of the phenyl ring.

-

A benzyloxy group (-OCH₂C₆H₅) at position 3.

-

A hydroxymethyl group (-CH₂OH) at position 1.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₃BrO₂ | |

| Molecular Weight | 293.15 g/mol | |

| SMILES | C1=CC=C(C=C1)COC2=CC=CC(=C2Br)CO | |

| InChIKey | CUYVKVMYMVIBDZ-UHFFFAOYSA-N |

Structural Characterization

The compound’s planar aromatic core facilitates π-π interactions, while the benzyloxy group introduces steric bulk. Nuclear magnetic resonance (NMR) spectra reveal distinct signals:

-

¹H NMR: A singlet at δ 4.6 ppm (CH₂OH), a multiplet at δ 7.3–7.5 ppm (aromatic protons), and a triplet at δ 5.1 ppm (OCH₂Ph).

-

¹³C NMR: Peaks at δ 70.2 (CH₂OH), δ 114.8–159.4 (aromatic carbons), and δ 137.2 (C-Br).

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a three-step sequence:

-

Protection of Phenol: Reaction of 3-hydroxyphenylmethanol with benzyl bromide in the presence of a base (e.g., K₂CO₃) yields 3-benzyloxyphenylmethanol.

-

Bromination: Electrophilic bromination using Br₂ in acetic acid introduces bromine at the ortho position relative to the benzyloxy group .

-

Purification: Column chromatography on silica gel isolates the product in >85% purity.

Key Reaction:

Scalability and Optimization

Industrial-scale production employs continuous flow reactors to enhance yield (up to 92%) and reduce reaction time. Automated systems minimize human exposure to bromine, addressing safety concerns .

Applications in Organic Synthesis

Protecting Group Strategy

The benzyloxy group acts as a temporary protective moiety for phenolic hydroxyl groups. It is selectively removed via hydrogenolysis (H₂/Pd-C) or acidic conditions (HCl/EtOH), enabling sequential functionalization.

Pharmaceutical Intermediates

The compound is a precursor to:

-

Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Bromine facilitates Suzuki-Miyaura coupling with boronic acids to introduce aryl groups .

-

Anticancer Agents: The hydroxymethyl group is oxidized to a ketone for Schiff base formation with amines .

Table 2: Derivatives and Their Applications

| Derivative | Application | Reference |

|---|---|---|

| 3-(Benzyloxy)-2-bromobenzaldehyde | Antiproliferative agents | |

| 2-Bromo-3-hydroxyphenylmethanol | COX-2 inhibitors |

Physicochemical Properties

Solubility and Stability

-

Solubility: Sparingly soluble in ethyl acetate (~12 mg/mL), insoluble in water (<0.1 mg/mL).

-

Stability: Stable under inert gas (N₂/Ar) at 2–8°C; decomposes above 150°C .

Reactivity

-

Bromine Substitution: Undergoes SNAr reactions with amines or thiols at elevated temperatures .

-

Alcohol Oxidation: Catalytic CrO₃ converts the hydroxymethyl group to a carboxylic acid.

| Code | Precautionary Statement | Source |

|---|---|---|

| P280 | Wear protective gloves/eye gear | |

| P305 | IF IN EYES: Rinse cautiously | |

| P273 | Avoid environmental release |

Environmental Impact

The bromine atom poses bioaccumulation risks. Waste must be treated with reducing agents (e.g., NaHSO₃) to neutralize bromide ions before disposal .

Research and Development

Recent Advances

-

Flow Chemistry: Microreactors enable safer bromination with N-bromosuccinimide (NBS), reducing Br₂ usage by 40%.

-

Catalytic Applications: Palladium complexes of the compound catalyze C-H activation in heterocycle synthesis .

Patent Landscape

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume